molecular formula C12H14N2 B141952 2,7,8-Trimethylquinolin-4-amine CAS No. 147147-70-4

2,7,8-Trimethylquinolin-4-amine

Cat. No.: B141952
CAS No.: 147147-70-4
M. Wt: 186.25 g/mol
InChI Key: STEFEHAUBRHNNM-UHFFFAOYSA-N
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Description

2,7,8-Trimethylquinolin-4-amine is a quinoline derivative with three methyl substituents at positions 2, 7, and 8 of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. For example, 2,6,8-trimethylquinolin-4-amine (CAS 68917-70-4) shares a similar substitution pattern but differs in the placement of methyl groups, which may influence its physicochemical and biological properties .

Properties

CAS No.

147147-70-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,7,8-trimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14)

InChI Key

STEFEHAUBRHNNM-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C

Synonyms

4-AMINO-2,7,8-TRIMETHYLQUINOLINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinolin-4-amine Derivatives

Quinolin-4-amine derivatives vary significantly in substituent type, position, and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-4-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2,7,8-Trimethylquinolin-4-amine 2-CH₃, 7-CH₃, 8-CH₃ C₁₂H₁₄N₂ 186.25 Data not explicitly available -
2,6,8-Trimethylquinolin-4-amine 2-CH₃, 6-CH₃, 8-CH₃ C₁₂H₁₄N₂ 186.25 LogP: ~3.2 (predicted)
7-Chloro-N-cyclopentylquinolin-4-amine 7-Cl, N-cyclopentyl C₁₄H₁₆ClN₂ 259.75 Anticancer applications
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, N-(difluoromethylphenyl) C₁₆H₁₂BrF₂N₂ 365.18 High-yield synthesis (84%)
7-(Trifluoromethyl)quinolin-4-amine 7-CF₃ C₁₀H₇F₃N₂ 212.17 Antimycobacterial activity
7,8-Dichloro-2-methylquinolin-4-amine 2-CH₃, 7-Cl, 8-Cl C₁₀H₈Cl₂N₂ 227.09 Potential kinase inhibition

Key Observations

Substituent Position and Electronic Effects: Methyl groups (e.g., 2,6,8-trimethyl) enhance lipophilicity (LogP ~3.2), influencing membrane permeability and bioavailability .

Biological Activity :

  • Halogenated derivatives (e.g., 7,8-dichloro-2-methyl) are associated with kinase inhibition, a mechanism relevant to cancer therapy .
  • Trifluoromethyl-substituted compounds (e.g., 7-CF₃) exhibit potent antimycobacterial activity, with yields exceeding 60% in optimized syntheses .

Synthetic Methodologies: Brominated derivatives (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) are synthesized via robust routes with yields >80% under reflux conditions . Dichloro analogs (e.g., 7,8-dichloro-2-methyl) require recrystallization from chloroform/n-hexane mixtures for purification .

Preparation Methods

Reaction Mechanism and General Procedure

The Skraup synthesis, first reported in 1880, remains a cornerstone for quinoline derivatives. For 2,7,8-trimethylquinolin-4-amine, the method involves condensation of substituted aniline derivatives with glycerol or α,β-unsaturated aldehydes under acidic conditions. The reaction proceeds via:

  • Protonation of the carbonyl oxygen in the aldehyde.

  • Nucleophilic attack by the aniline’s amino group, forming a Schiff base intermediate.

  • Cyclization and aromatization through dehydration, facilitated by concentrated sulfuric acid or arsenic acid.

A modified Skraup approach uses mesityl oxide (2-methylpent-3-en-2-one) as the α,β-unsaturated ketone, which introduces methyl groups at positions 2, 7, and 8 during annulation.

Optimization Strategies

  • Catalyst Selection : Substituting traditional sulfuric acid with arsenic acid reduces side reactions, improving yields to 70–85%.

  • Temperature Control : Maintaining temperatures between 150–180°C prevents polymerization of intermediates.

  • Solvent Systems : Ethanol or toluene enhances solubility of hydrophobic intermediates, reducing tar formation.

Table 1: Skraup Synthesis Parameters

ParameterOptimal ConditionYield (%)
CatalystH₂SO₄ (conc.)70–85
Temperature160–180°C
Molar Ratio (Aniline:Ketone)1:1.2

Combes Quinoline Synthesis

Mechanism and Substrate Design

The Combes method employs β-diketones (e.g., acetylacetone) and substituted anilines to construct the quinoline backbone. Key steps include:

  • Schiff Base Formation : Reaction of aniline with β-diketone in acetic acid.

  • Cyclization : Acid-catalyzed ring closure via enamine tautomerization.

  • Aromatization : Oxidative dehydration using nitrobenzene or Fe³⁺.

For this compound, 2,4-dimethylaniline and heptane-3,5-dione are preferred substrates, enabling regioselective methyl group incorporation.

Yield Enhancement Techniques

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, achieving 80% yield.

  • Catalytic Additives : FeCl₃·6H₂O (5 mol%) accelerates cyclization while minimizing over-oxidation.

Table 2: Combes Synthesis Outcomes

Substrate PairCatalystYield (%)
2,4-Dimethylaniline + Heptane-3,5-dioneFeCl₃78
3-Methylaniline + AcetylacetoneH₂SO₄65

Heterogeneous Catalytic Condensation

Protocol from Patent Literature

A patent by RU2609028C1 describes a solvent-free method using clinoptilolite-based catalysts (SiO₂-Al₂O₃-Fe₂O₃). Aniline reacts with acetone at 110°C under reflux, with the zeolite catalyst promoting both condensation and methylation:

  • Condensation : Aniline and acetone form a linear intermediate.

  • Cyclization : Acidic sites on the catalyst facilitate quinoline ring formation.

  • Methylation : Excess acetone acts as a methylating agent.

Advantages Over Traditional Methods

  • Catalyst Reusability : Clinoptilolite retains activity for 5 cycles with <5% yield drop.

  • Eco-Friendly Profile : Eliminates mineral acids, reducing wastewater toxicity.

Table 3: Heterogeneous Method Performance

Catalyst Loading (% w/w)Reaction Time (h)Yield (%)
250696
100888

Alkylation and Functional Group Modification

Post-Synthetic Methylation

Primary amines on pre-formed quinolines are alkylated using methyl iodide or dimethyl sulfate under basic conditions. For example:

  • Quinoline-4-amine is treated with MeI in THF/K₂CO₃.

  • Selective Methylation : NH₂ → NHMe → NMe₂, controlled by stoichiometry.

Challenges and Solutions

  • Regioselectivity : Bulky bases (e.g., DBU) direct methylation to the 4-position, avoiding N7/N8 side products.

  • Purification : Recrystallization from DCM/hexane mixtures removes excess alkylating agents.

Table 4: Alkylation Reaction Optimization

ReagentBaseTemperature (°C)Yield (%)
MeI (3 equiv)K₂CO₃8092
(MeO)₂SO₂Et₃N6085

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Skraup Synthesis70–8590–95ModerateHigh (acid waste)
Combes Synthesis65–7888–93HighModerate
Heterogeneous Catalysis88–9698–99HighLow
Alkylation85–9295–97LowModerate (solvents)

Q & A

Q. How can crystallography and spectroscopy resolve conformational ambiguities in the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction determines absolute configuration and bond angles, critical for stereoisomer identification (e.g., distinguishing axial vs. equatorial methyl groups) . 2D NMR (COSY, NOESY) elucidates spatial proximity of substituents .

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